molecular formula C25H21ClN4O4S B380013 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

Cat. No.: B380013
M. Wt: 509g/mol
InChI Key: BFRPFXIMERAGQM-WKIKZPBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a benzimidazole core, a phenoxyacetic acid moiety, and a hydrazono linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form 1-(4-chlorobenzyl)-1H-benzimidazole.

    Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Hydrazonation: The thioacetylated benzimidazole is treated with hydrazine hydrate to form the hydrazono derivative.

    Coupling with Phenoxyacetic Acid: Finally, the hydrazono derivative is coupled with phenoxyacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazono group can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The compound could be explored for its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is likely related to its ability to interact with biological targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The hydrazono and phenoxyacetic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the thioacetyl, hydrazono, and phenoxyacetic acid groups.

    Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the benzimidazole and hydrazono groups.

    Hydrazono derivatives: Compounds with similar hydrazono linkages but different core structures.

Uniqueness

2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of a benzimidazole core, a thioacetyl group, a hydrazono linkage, and a phenoxyacetic acid moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21ClN4O4S

Molecular Weight

509g/mol

IUPAC Name

2-[2-[(Z)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21ClN4O4S/c26-19-11-9-17(10-12-19)14-30-21-7-3-2-6-20(21)28-25(30)35-16-23(31)29-27-13-18-5-1-4-8-22(18)34-15-24(32)33/h1-13H,14-16H2,(H,29,31)(H,32,33)/b27-13-

InChI Key

BFRPFXIMERAGQM-WKIKZPBSSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC(=O)O

Origin of Product

United States

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